molecular formula C19H25NO B1389486 2-Isopropyl-N-[2-(3-methylphenoxy)propyl]aniline CAS No. 1040681-70-6

2-Isopropyl-N-[2-(3-methylphenoxy)propyl]aniline

Cat. No.: B1389486
CAS No.: 1040681-70-6
M. Wt: 283.4 g/mol
InChI Key: AZMSJNXOJGDQQJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-N-[2-(3-methylphenoxy)propyl]aniline typically involves the reaction of 2-isopropylaniline with 3-methylphenoxypropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-N-[2-(3-methylphenoxy)propyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogenated compounds, bases like potassium carbonate or sodium hydroxide.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2-Isopropyl-N-[2-(3-methylphenoxy)propyl]aniline has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including analgesic and anti-inflammatory properties.

    Medicine: Explored for its potential use as a pharmaceutical agent, particularly in pain management.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Isopropyl-N-[2-(3-methylphenoxy)propyl]aniline involves its interaction with specific molecular targets and pathways. As a potential analgesic, it may interact with opioid receptors or other pain-related pathways to exert its effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate neurotransmitter release and receptor activity.

Comparison with Similar Compounds

2-Isopropyl-N-[2-(3-methylphenoxy)propyl]aniline can be compared with other similar compounds, such as:

    2-Isopropyl-N-[2-(4-methylphenoxy)propyl]aniline: Similar structure but with a different position of the methyl group on the phenoxy ring.

    2-Isopropyl-N-[2-(3-ethylphenoxy)propyl]aniline: Similar structure but with an ethyl group instead of a methyl group on the phenoxy ring.

    2-Isopropyl-N-[2-(3-methoxyphenoxy)propyl]aniline: Similar structure but with a methoxy group instead of a methyl group on the phenoxy ring.

These compounds share similar chemical properties and reactivity but may exhibit different biological activities and applications due to the variations in their substituents.

Properties

IUPAC Name

N-[2-(3-methylphenoxy)propyl]-2-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c1-14(2)18-10-5-6-11-19(18)20-13-16(4)21-17-9-7-8-15(3)12-17/h5-12,14,16,20H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMSJNXOJGDQQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)CNC2=CC=CC=C2C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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